N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-yl]methyl]cyclopentanepropanamide dihydrochloride, also known as SB-699551-A, is a synthetic chemical compound primarily used in scientific research to investigate the role of the serotonin 5-HT5A receptor. This compound acts as a selective antagonist for the 5-HT5A receptor, meaning it binds to the receptor and blocks the action of serotonin, the natural neurotransmitter that typically activates it. By inhibiting the 5-HT5A receptor, researchers can study its function in various biological processes and explore its potential role in conditions like anxiety, depression, and schizophrenia.
SB 699551 dihydrochloride was developed as part of research efforts to understand the serotonin receptor family, particularly focusing on the 5-HT5A subtype. It has been extensively studied in various animal models, including guinea pigs and mice, to elucidate its pharmacological properties and mechanisms of action. The compound is classified under small organic molecules with a focus on neuropharmacology.
The synthesis of SB 699551 dihydrochloride involves several key steps that typically include:
The molecular structure of SB 699551 dihydrochloride can be represented by its chemical formula . Key structural features include:
SB 699551 dihydrochloride primarily participates in competitive antagonism at the serotonin 5-HT5A receptor. Key reactions include:
The mechanism of action for SB 699551 dihydrochloride involves:
Key physical and chemical properties of SB 699551 dihydrochloride include:
SB 699551 dihydrochloride has several scientific applications:
SB-699551 dihydrochloride has the systematic chemical name 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4'-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride. Its molecular formula is C₃₄H₄₅N₃O·2HCl, corresponding to a molecular weight of 584.66 g/mol [2] [5] [8]. The compound features a tertiary amide core linked to a biphenylmethyl group and a dimethylaminoethyl moiety, with a cyclopentylpropanoic acid chain. Crucially, SB-699551 dihydrochloride lacks chiral centers, indicating it exists as a single stereoisomer without enantiomeric forms. The hydrochloride salt form enhances stability and water solubility compared to the free base [5] [8].
SB-699551 dihydrochloride exhibits moderate solubility in polar organic solvents: 10 mM in ethanol and 25 mM in dimethyl sulfoxide (DMSO) [2] [5]. Aqueous solubility is limited (~1 mg/mL in water) but improves with warming [5]. For stability, the compound requires protection from light and storage at 2–8°C in sealed containers. Lyophilized powder remains stable for ≥12 months under these conditions, while stock solutions in DMSO or ethanol retain integrity for ~3 months at –20°C [2] [5] [8]. Freeze-thaw cycles degrade solutions, necessitating single-use aliquots [5].
Table 1: Physicochemical Properties of SB-699551 Dihydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₃₄H₄₇Cl₂N₃O (including HCl counterions) |
Molecular Weight | 584.66 g/mol |
Salt Form | Dihydrochloride |
Appearance | White to off-white solid |
Solubility in Water | ~1 mg/mL (clear upon warming) |
Solubility in DMSO | 25 mM |
Storage Temperature | 2–8°C (desiccated) |
Photostability | Light-sensitive; requires amber vials |
SB-699551 was identified via high-throughput screening (HTS) of chemical libraries targeting the 5-hydroxytryptamine-5A (serotonin 5A) receptor. Corbett et al. optimized lead compounds using structure-activity relationship (SAR) studies, focusing on biphenylamide scaffolds with basic amine side chains to enhance receptor affinity [4] [7]. Key modifications included:
SB-699551 dihydrochloride serves as the first selective 5A receptor antagonist, enabling mechanistic studies of this receptor subtype. It competitively inhibits serotonin-stimulated [³⁵S]GTPγS binding in cells expressing recombinant guinea pig or human 5A receptors (pA₂ = 8.1 ± 0.1) [3] [4]. Functionally, it blocks 5A autoreceptors in guinea pig dorsal raphe neurons, enhancing extracellular serotonin levels when co-administered with 1A antagonists like WAY-100635 [3] [4] [8]. Recent cancer research reveals it suppresses tumor-initiating cell viability in breast cancer models (IC₅₀ = 0.2–0.3 μM) via phosphoproteomic modulation of CREB, AKT, and S6RP pathways [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7